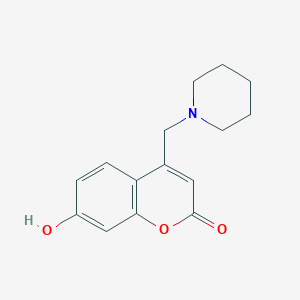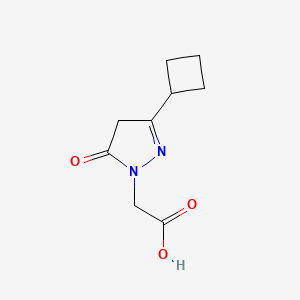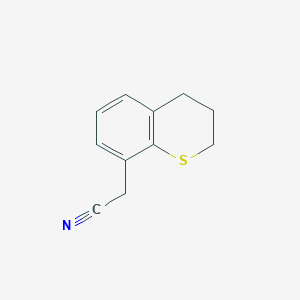![molecular formula C12H14N4O2 B7628674 3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid](/img/structure/B7628674.png)
3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of tetrazoles, which have been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. In
Mechanism of Action
The mechanism of action of 3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid is not fully understood. However, it has been proposed that the compound may act by inhibiting enzymes involved in cell wall synthesis in bacteria and fungi. Additionally, it may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Biochemical and Physiological Effects:
Studies have shown that 3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid can affect various biochemical and physiological processes. For example, it has been found to inhibit the growth of bacterial and fungal cells by disrupting cell wall synthesis. It has also been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Furthermore, this compound has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid in lab experiments is its broad-spectrum antimicrobial and antifungal activity. It has also been found to have anticancer activity against various cancer cell lines. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid. One area of interest is the development of more efficient synthesis methods to improve the yield of the compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, research is needed to evaluate the potential of this compound as a therapeutic agent for various diseases, including bacterial and fungal infections and cancer.
Synthesis Methods
The synthesis of 3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid involves the reaction of 5-propyl-1H-tetrazole with 3-bromobenzoic acid in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. This method has been reported to yield the compound in moderate to good yields.
Scientific Research Applications
3-[(5-Propyltetrazol-1-yl)methyl]benzoic acid has been studied extensively for its potential as a therapeutic agent. It has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to have antifungal activity against Candida albicans. Furthermore, this compound has been found to have anticancer activity against various cancer cell lines, including breast cancer and lung cancer.
properties
IUPAC Name |
3-[(5-propyltetrazol-1-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-2-4-11-13-14-15-16(11)8-9-5-3-6-10(7-9)12(17)18/h3,5-7H,2,4,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAKOPMKKQJOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=NN1CC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one](/img/structure/B7628603.png)
![1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid](/img/structure/B7628609.png)

![3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7628619.png)



![3-[3-(4-Methylpiperidin-1-yl)phenyl]propanoic acid](/img/structure/B7628667.png)



